3-(Thiophen-3-yl)pentan-3-amine hydrochloride
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Overview
Description
3-(Thiophen-3-yl)pentan-3-amine hydrochloride is a chemical compound that features a thiophene ring attached to a pentan-3-amine moiety, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)pentan-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or Gewald reaction.
Attachment of the Pentan-3-amine Moiety: The thiophene ring is then functionalized to introduce the pentan-3-amine group.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)pentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the pentan-3-amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the amine moiety .
Scientific Research Applications
3-(Thiophen-3-yl)pentan-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Thiophen-3-yl)pentan-3-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its aromaticity and electron-donating capabilities, while the pentan-3-amine moiety provides flexibility and potential for further functionalization .
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
3-thiophen-3-ylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-9(10,4-2)8-5-6-11-7-8;/h5-7H,3-4,10H2,1-2H3;1H |
InChI Key |
MAWACCKTMQWTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CSC=C1)N.Cl |
Origin of Product |
United States |
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